molecular formula C8H7ClN2O B3347955 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one CAS No. 148010-70-2

5-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B3347955
CAS RN: 148010-70-2
M. Wt: 182.61 g/mol
InChI Key: MZCZOGGMZQMPTI-UHFFFAOYSA-N
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Description

5-Chloro-3,4-dihydroquinoxalin-2(1H)-one is an organic compound that belongs to the class of heterocyclic compounds. It is commonly known as DCQ, and its molecular formula is C9H7ClN2O. This compound has gained significant attention in the field of scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation. It may also act by modulating the levels of neurotransmitters in the brain, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one has several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to increase the levels of serotonin and dopamine in the brain, leading to its antidepressant and anxiolytic effects. Additionally, it has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one is its potential use in treating various diseases. Its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer treatment. Its antidepressant and anxiolytic effects make it a potential treatment for mental health disorders. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one. One direction is to explore its potential use in combination with other drugs for cancer treatment. Another direction is to study its mechanism of action in more detail to fully understand its pharmacological properties. Additionally, further research is needed to determine its safety and efficacy in humans.

Scientific Research Applications

5-Chloro-3,4-dihydroquinoxalin-2(1H)-one has been extensively studied for its potential pharmacological properties. It has been found to exhibit activity against several types of cancer, including lung, breast, and colon cancer. This compound has also been found to have antidepressant and anxiolytic effects. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-chloro-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-3,10H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCZOGGMZQMPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441693
Record name 5-chloro-3,4-dihydro-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3,4-dihydroquinoxalin-2(1H)-one

CAS RN

148010-70-2
Record name 5-Chloro-3,4-dihydro-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148010-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-3,4-dihydro-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-tert-Butyl-5-chloro-3,4-dihydro-1H-quinoxalin-2-one from Example 12C (1.5 g, 6.1 mmol) was suspended in 2N sulphuric acid (45 ml) and stirred for 18 h. The mixture was filtered and the filtrate was neutralised with sodium hydrogen carbonate, extracted with EtOAc, dried and evaporated. The residue was taken up in ethanol (30 ml) and cooled in an ice/water bath. Sodium borohydride (460 mg, 12 mmol) was added and the mixture was allowed to warm to room temperature over 2 h. Water (1 ml) was added and the mixture was evaporated. The residue was triturated with ice-cold water, filtered, washed with ice-cold water and dried in vacuo over phosphorous pentoxide to give an orange solid; yield 550 mg, 49%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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